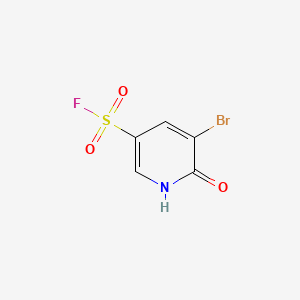

5-bromo-6-hydroxypyridine-3-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-bromo-6-hydroxypyridine-3-sulfonyl fluoride is a versatile chemical compound with the molecular formula C5H3BrFNO3S and a molecular weight of 256.0496 g/mol . This compound is known for its unique properties, making it valuable in various scientific research fields, including pharmaceuticals, agrochemicals, and materials science.

Mecanismo De Acción

Target of Action

Fluoropyridines, a class of compounds to which this molecule belongs, are known for their interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Mode of Action

Fluorinated compounds are known to interact with their targets in unique ways due to the presence of the strong electron-withdrawing fluorine atom . This can lead to changes in the target’s function or structure, potentially altering its biological activity.

Biochemical Pathways

Fluorinated compounds are known to have the potential to perturb various biochemical processes due to their unique physicochemical properties .

Pharmacokinetics

The pharmacokinetics of fluorinated compounds can be influenced by the strong electron-withdrawing nature of the fluorine atom, which can affect their absorption, distribution, metabolism, and excretion .

Result of Action

Fluorinated compounds are known to have a range of biological effects, depending on their specific structures and the targets they interact with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-bromo-6-hydroxypyridine-3-sulfonyl fluoride. Factors such as pH, temperature, and the presence of other molecules can affect how this compound interacts with its targets and how it is metabolized in the body .

Análisis Bioquímico

Cellular Effects

The effects of 5-bromo-6-hydroxypyridine-3-sulfonyl fluoride on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can disrupt the normal signaling pathways by inhibiting key enzymes involved in signal transduction, leading to altered cellular responses . Furthermore, this compound can impact gene expression by modifying transcription factors or other regulatory proteins, resulting in changes in the expression levels of specific genes . These alterations can subsequently affect cellular metabolism, leading to changes in the production and utilization of metabolic intermediates.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound can bind to the active sites of enzymes, forming stable covalent adducts that prevent substrate binding and catalytic activity . Additionally, this compound can interact with transcription factors, altering their ability to regulate gene expression . These interactions can lead to changes in the expression levels of specific genes, ultimately affecting cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to this compound can result in persistent changes in cellular function, including alterations in gene expression and metabolic activity . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of monitoring the stability and degradation of this compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can induce toxic or adverse effects, including cellular damage and organ dysfunction . Threshold effects have been observed in studies, where a specific dosage range is required to achieve the desired inhibitory activity without causing toxicity. These findings underscore the importance of optimizing dosage levels to balance efficacy and safety in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can inhibit key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolic intermediates . For example, it can disrupt amino acid metabolism by inhibiting enzymes involved in the synthesis and degradation of amino acids . These interactions can result in altered levels of metabolites, affecting overall cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, involving specific transporter proteins . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s activity and function, highlighting the importance of understanding its transport and distribution dynamics.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it can accumulate in the cytoplasm, nucleus, or other organelles, depending on its interactions with intracellular proteins and targeting signals . The subcellular localization of this compound can influence its ability to interact with target biomolecules, affecting its overall biochemical and cellular effects.

Métodos De Preparación

The synthesis of 5-bromo-6-hydroxypyridine-3-sulfonyl fluoride typically involves several steps. One common method includes the bromination of 6-hydroxypyridine-3-sulfonyl fluoride under controlled conditions. The reaction conditions often involve the use of bromine or a bromine-containing reagent in the presence of a suitable solvent and catalyst. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

5-bromo-6-hydroxypyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation to form sulfonic acid derivatives or reduction to form corresponding sulfonamides.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts, bases, and appropriate solvents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

5-bromo-6-hydroxypyridine-3-sulfonyl fluoride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and in various coupling reactions.

Biology: It is employed in the study of enzyme inhibitors and as a probe in biochemical assays.

Industry: It is used in the production of advanced materials and specialty chemicals.

Comparación Con Compuestos Similares

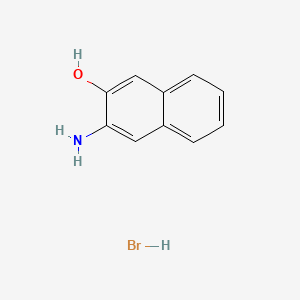

5-bromo-6-hydroxypyridine-3-sulfonyl fluoride can be compared with other similar compounds, such as:

- 5-chloro-6-hydroxypyridine-3-sulfonyl fluoride

- 5-fluoro-6-hydroxypyridine-3-sulfonyl fluoride

- 5-iodo-6-hydroxypyridine-3-sulfonyl fluoride

These compounds share similar structural features but differ in their halogen substituents. The presence of different halogens can influence their reactivity, stability, and biological activity, making this compound unique in its specific applications and properties.

Propiedades

IUPAC Name |

5-bromo-6-oxo-1H-pyridine-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFNO3S/c6-4-1-3(12(7,10)11)2-8-5(4)9/h1-2H,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMWZMVCYBBFOJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1S(=O)(=O)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFNO3S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.05 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![potassium 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B6610709.png)

![(2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloride](/img/structure/B6610718.png)

![1,3-dibromo-5-methoxyimidazo[1,5-a]pyridine](/img/structure/B6610726.png)

![3-(6-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B6610742.png)

![1,5-dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate hydrochloride](/img/structure/B6610761.png)

![tert-butyl 4-amino-2-azabicyclo[3.1.1]heptane-2-carboxylate hydrochloride](/img/structure/B6610786.png)